2-(4-Benzylpiperazin-1-yl)isonicotinonitrile
Overview
Description
2-(4-Benzylpiperazin-1-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C17H18N4 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthesis of 1-benzylpiperazin-2-one nitrone, which undergoes cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, was reported. These can be further reductively opened to piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).
Biological and Medicinal Applications
- Benzimidazoles containing piperazine or morpholine skeleton showed in vitro antioxidant activities and glucosidase inhibition. The compounds exhibited high scavenging activity and could be potential glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).
- A study revealed the synthesis of (1-Benzylpiperazin-2-yl)methanols from (S)-serine, with some derivatives showing promising interaction with central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).
- The synthesis of benzyl piperazine with pyrimidine and isoindolinedione was explored for their antibacterial activity, showing significant potential in this area (Merugu, Ramesh, & Sreenivasulu, 2010).
- Piperazin-1-yl methyl benzonitrile derivatives were investigated as inhibitors of HCV, showing promise as potential therapeutic agents (Jiang et al., 2020).
- A series of novel chromen-2-one derivatives containing benzylpiperazine demonstrated significant antibacterial and antifungal activity, underscoring their potential in antimicrobial applications (Mandala et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPTXQSCEGISCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.